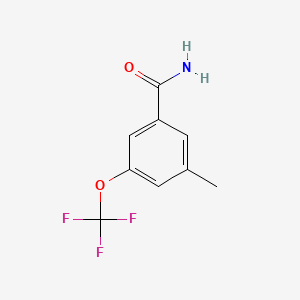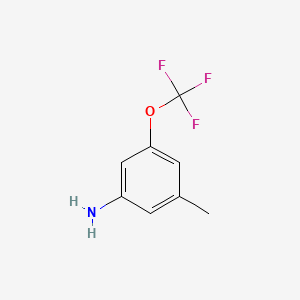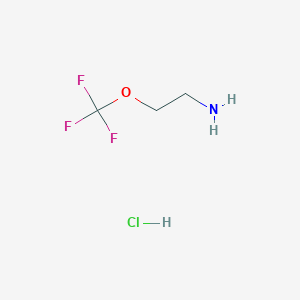
2-(Trifluoromethoxy)ethylamine hydrochloride
Vue d'ensemble
Description
2-(Trifluoromethoxy)ethylamine hydrochloride is a heterocyclic organic compound with the molecular formula C3H7F3NOCl and a molecular weight of 165.54 . It is also known by other names such as CTK7E9107, AKOS005259393, AG-A-33110, KB-16034 .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)ethylamine hydrochloride can be represented by the canonical SMILES stringC(COC(F)(F)F)N.Cl . The InChI key for this compound is PKYWPFQIIQKHCB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-(Trifluoromethoxy)ethylamine hydrochloride has a boiling point of 105.5ºC at 760 mmHg and a melting point of 189-191ºC . It has 5 H-Bond acceptors and 2 H-Bond donors .Applications De Recherche Scientifique
Proteomics Research
2-(Trifluoromethoxy)ethylamine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used as a biochemical reagent to modify proteins or peptides. This modification can help in the identification and quantification of proteins, especially when coupled with mass spectrometry, providing insights into protein interactions and signaling pathways.
Pharmaceutical Drug Development
In the pharmaceutical industry, 2-(Trifluoromethoxy)ethylamine hydrochloride plays a role in the synthesis of drug molecules . Its trifluoromethoxy group is particularly valuable due to its ability to improve the metabolic stability and bioavailability of potential drug candidates. This can lead to the development of new medications with enhanced efficacy and reduced side effects.
Agrochemical Synthesis
The compound is also significant in the synthesis of agrochemicals . The introduction of the trifluoromethoxy group into agrochemical compounds can result in products with improved properties such as increased potency, better selectivity, and longer duration of action, which are crucial for effective pest control and crop protection.
Material Science
In material science, 2-(Trifluoromethoxy)ethylamine hydrochloride can be used to introduce fluorinated groups into materials, thereby altering their surface properties . This can lead to the creation of materials with unique characteristics like hydrophobicity, durability, and chemical resistance, which are desirable in various industrial applications.
Organic Synthesis
This compound serves as a building block in organic synthesis . It can be used to introduce the trifluoromethoxy functional group into organic molecules, which is a less explored area in fluorine chemistry. This enables chemists to explore new chemical spaces and synthesize novel compounds with potential applications in various fields.
Analytical Chemistry
2-(Trifluoromethoxy)ethylamine hydrochloride: is used in analytical chemistry as a derivatization agent . It can react with specific functional groups in analytes to form derivatives that are more amenable to analysis by techniques such as gas chromatography or liquid chromatography, thus aiding in the detection and quantification of complex mixtures.
Safety And Hazards
This compound is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin with plenty of soap and water in case of contact, and rinsing eyes cautiously with water for several minutes in case of contact .
Propriétés
IUPAC Name |
2-(trifluoromethoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO.ClH/c4-3(5,6)8-2-1-7;/h1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYWPFQIIQKHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661334 | |
| Record name | 2-(Trifluoromethoxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)ethylamine hydrochloride | |
CAS RN |
886050-51-7 | |
| Record name | 2-(Trifluoromethoxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethoxy)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





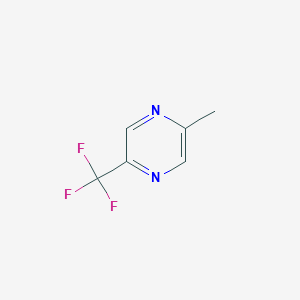

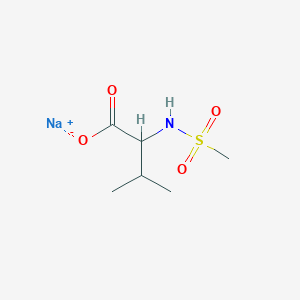

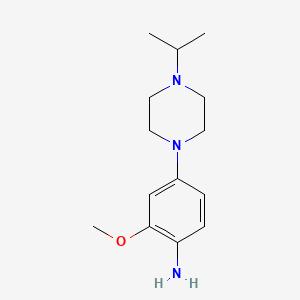
![N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine](/img/structure/B1390700.png)
![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390701.png)


